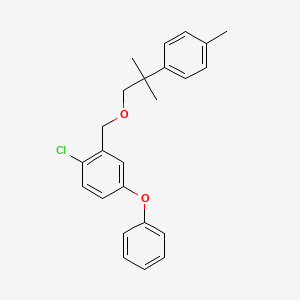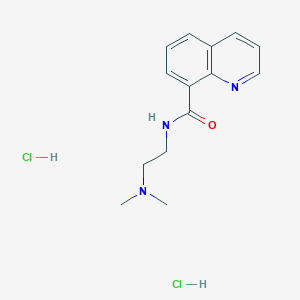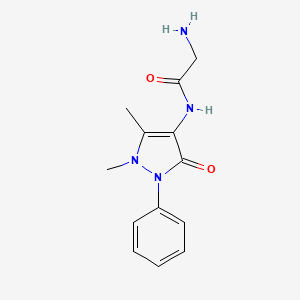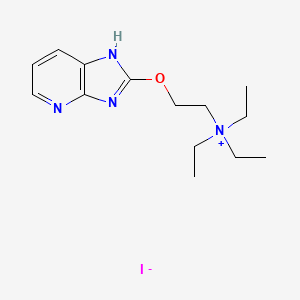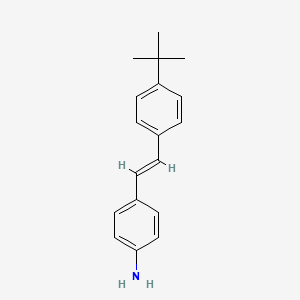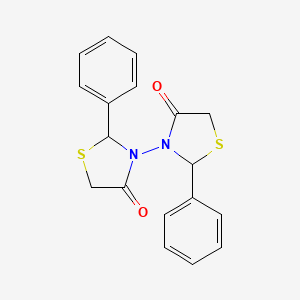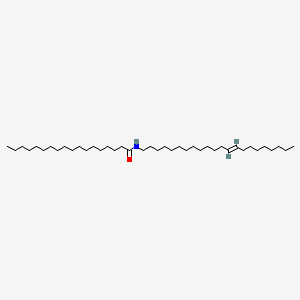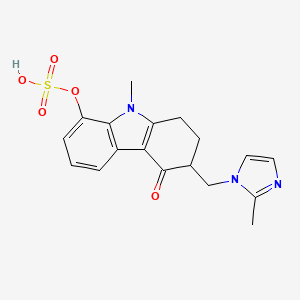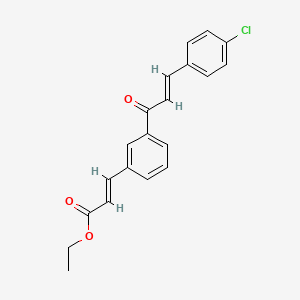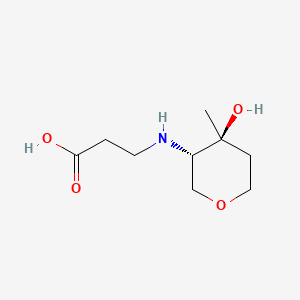
3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidinedione core, a chlorophenyl group, and a thiadiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolidinedione Core: The final step involves the formation of the pyrrolidinedione core through cyclization reactions involving appropriate dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
- 3-(4-Chlorophenyl)-1-(5-ethyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the thiadiazole ring may impart distinct properties compared to its methyl or ethyl analogs.
Propriétés
Numéro CAS |
139477-37-5 |
|---|---|
Formule moléculaire |
C15H14ClN3O2S |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-3-12-17-18-15(22-12)19-13(20)8-11(14(19)21)9-4-6-10(16)7-5-9/h4-7,11H,2-3,8H2,1H3 |
Clé InChI |
RKYBHVSUGDDORZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


